molecular formula C7H2ClF3N2 B1586029 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 80194-70-3

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B1586029
CAS RN: 80194-70-3
M. Wt: 206.55 g/mol
InChI Key: FUPKVFJSGNZICR-UHFFFAOYSA-N
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Patent
US06921828B2

Procedure details

A mixture of 3-chloro-2-cyano-5-trifluoromethylpyridine (5.1 g) and 5% palladium on charcoal (5.1 mg as Pd metal) was stirred at 20° C. with methanol and concentrated hydrochloric acid (2.5 ml) under 1 atmosphere of hydrogen. After 4 hours the reaction was judged to be complete by hplc. The mixture was filtered through Celatom, washed with methanol and water and evaporated to give 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride in 95-97% yield, NMR (in D2O) 4.6 (s, 2H), 8.35 (s, 1H), 8.9 (s, 1H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.1 mg
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12]#[N:13])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.Cl.[H][H]>[Pd].CO>[ClH:1].[NH2:13][CH2:12][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([C:8]([F:11])([F:10])[F:9])=[CH:5][N:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C#N
Name
Quantity
5.1 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celatom
WASH
Type
WASH
Details
washed with methanol and water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.NCC1=NC=C(C=C1Cl)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.